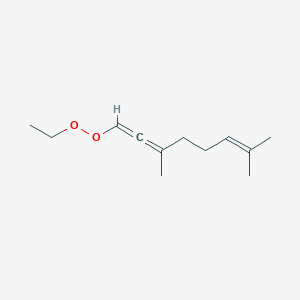![molecular formula C15H17ClN2O B14220874 5-Chloro-4-ethyl-6-{4-[(propan-2-yl)oxy]phenyl}pyrimidine CAS No. 586388-50-3](/img/structure/B14220874.png)
5-Chloro-4-ethyl-6-{4-[(propan-2-yl)oxy]phenyl}pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-4-ethyl-6-{4-[(propan-2-yl)oxy]phenyl}pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a chloro group at the 5th position, an ethyl group at the 4th position, and a 4-[(propan-2-yl)oxy]phenyl group at the 6th position of the pyrimidine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-ethyl-6-{4-[(propan-2-yl)oxy]phenyl}pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethylpyrimidine and 4-[(propan-2-yl)oxy]phenyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and high yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-4-ethyl-6-{4-[(propan-2-yl)oxy]phenyl}pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Applications De Recherche Scientifique
5-Chloro-4-ethyl-6-{4-[(propan-2-yl)oxy]phenyl}pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Chloro-4-ethyl-6-{4-[(propan-2-yl)oxy]phenyl}pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in biological processes. For example, it may inhibit the activity of certain kinases or bind to specific receptors, leading to the modulation of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-4-ethyl-6-phenylpyrimidine: Lacks the 4-[(propan-2-yl)oxy] group, resulting in different chemical and biological properties.
4-Ethyl-6-{4-[(propan-2-yl)oxy]phenyl}pyrimidine:
Uniqueness
The presence of the chloro group, ethyl group, and 4-[(propan-2-yl)oxy]phenyl group in 5-Chloro-4-ethyl-6-{4-[(propan-2-yl)oxy]phenyl}pyrimidine imparts unique chemical and biological properties to the compound. These structural features contribute to its reactivity, stability, and potential as a bioactive molecule.
Propriétés
Numéro CAS |
586388-50-3 |
|---|---|
Formule moléculaire |
C15H17ClN2O |
Poids moléculaire |
276.76 g/mol |
Nom IUPAC |
5-chloro-4-ethyl-6-(4-propan-2-yloxyphenyl)pyrimidine |
InChI |
InChI=1S/C15H17ClN2O/c1-4-13-14(16)15(18-9-17-13)11-5-7-12(8-6-11)19-10(2)3/h5-10H,4H2,1-3H3 |
Clé InChI |
GKADQVAICFEJIK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=NC=N1)C2=CC=C(C=C2)OC(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(Z)-4-hydroxy-3-[(2-methyl-3H-benzimidazol-5-yl)diazenyl]pent-3-en-2-one](/img/structure/B14220813.png)

![[1,3]Thiazolo[5,4-f][2,1]benzothiazole](/img/structure/B14220822.png)
![Benzonitrile, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-](/img/structure/B14220824.png)
![4H-Thieno[3,2-c][1]benzopyran-4-one, 2-methyl-3-phenyl-](/img/structure/B14220826.png)
![2-({2-[(Thiophen-3-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14220828.png)




![Phenol, 3,5-dichloro-4-[1,2-diamino-2-(2-chloro-4-hydroxyphenyl)ethyl]-](/img/structure/B14220866.png)

